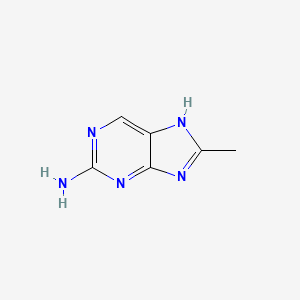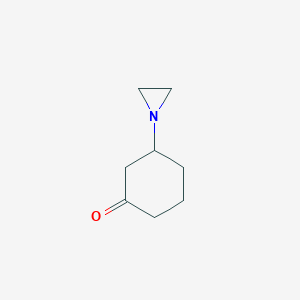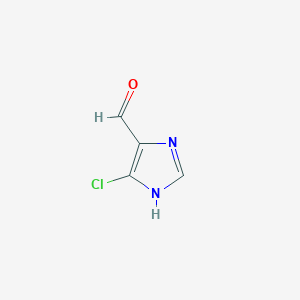![molecular formula C7H7N3 B11922838 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11922838.png)
7-Methyl-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of an alkali. The reaction mixture is heated to reflux, followed by acidification and purification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher yields and reduced reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly halogenation, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, oxo derivatives, and reduced forms of this compound. These products are often used as intermediates in further chemical synthesis and drug development .
Applications De Recherche Scientifique
7-Methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active sites of these targets, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit p21-activated kinase 4 (PAK4), leading to the induction of apoptosis in cancer cells . The binding interactions involve hydrogen bonding and electrostatic interactions with key residues in the active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features and biological activities.
Pyrrolo[3,2-d]pyrimidine derivatives: These derivatives have been studied for their potential as kinase inhibitors and anticancer agents.
Pyrido[2,3-d]pyrimidine: Another related compound with applications in medicinal chemistry and drug development.
Uniqueness
7-Methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases and its potential as an anticancer agent make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H7N3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
7-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-5-2-9-6-3-8-4-10-7(5)6/h2-4,9H,1H3 |
Clé InChI |
CQBATHGZXBMXBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=CN=CN=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)
![4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)

![6,9-Dioxa-1,3-diazaspiro[4.4]nonane](/img/structure/B11922771.png)
![1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one](/img/structure/B11922774.png)




![1-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B11922801.png)




